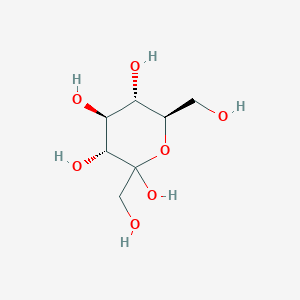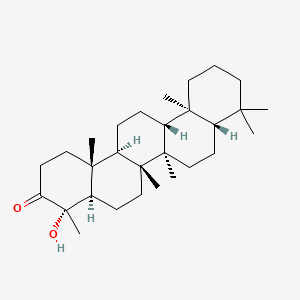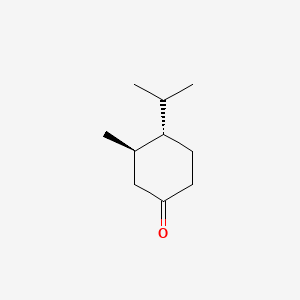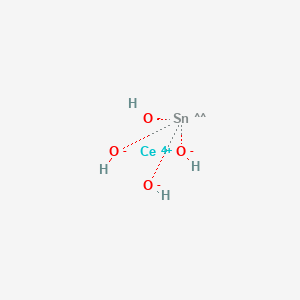
N-Butyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea is a chemical compound with the molecular formula C17H29N3O3 and a molecular weight of 323.43 g/mol . This compound is known for its unique structure, which includes a butyl group, a phenyl ring, and a urea moiety. It has a density of 1.098 g/cm³ and a boiling point of 476.5°C at 760 mmHg .
準備方法
The synthesis of N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea involves several steps. One common synthetic route includes the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea bond . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
科学的研究の応用
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
作用機序
The mechanism of action of N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to beta-adrenergic receptors, similar to beta-blockers, thereby modulating the activity of these receptors and influencing cardiovascular functions . The pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced heart rate and contractility.
類似化合物との比較
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea can be compared to other similar compounds such as:
Metoprolol: Another beta-blocker with a comparable mechanism of action, used to treat hypertension and angina.
These compounds share structural similarities but differ in their specific functional groups and pharmacokinetic properties, which influence their therapeutic applications and efficacy.
特性
CAS番号 |
39617-74-8 |
|---|---|
分子式 |
C17H29N3O3 |
分子量 |
323.4 g/mol |
IUPAC名 |
1-butyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea |
InChI |
InChI=1S/C17H29N3O3/c1-4-5-10-18-17(22)20-14-6-8-16(9-7-14)23-12-15(21)11-19-13(2)3/h6-9,13,15,19,21H,4-5,10-12H2,1-3H3,(H2,18,20,22) |
InChIキー |
PJWYGCSRBKHVRE-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)





![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)


![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
